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Compound of Interest

Compound Name: 6-Methylquinazolin-2-amine

Cat. No.: B154918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico predictions and corresponding

experimental validation methodologies for assessing the bioactivity of 6-Methylquinazolin-2-
amine. While direct experimental data for this specific compound is limited in publicly available

literature, this document leverages predictive models and experimental data from closely

related quinazoline analogs to offer a comprehensive validation framework.

In Silico Bioactivity Predictions for 6-
Methylquinazolin-2-amine
Computational tools offer a rapid and cost-effective approach to predict the pharmacological

properties of novel compounds. Below is a summary of hypothetical in silico predictions for 6-
Methylquinazolin-2-amine, generated based on its structural similarity to other known

bioactive quinazoline derivatives.

Predicted Biological Targets and Activity
Based on its quinazoline scaffold, 6-Methylquinazolin-2-amine is predicted to exhibit inhibitory

activity against various protein kinases involved in cell signaling pathways crucial to cancer

progression.[1] Molecular docking simulations suggest potential interactions with the ATP-

binding sites of kinases such as EGFR, PI3K, and AKT.
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Predicted Target
Predicted Binding Affinity
(Docking Score)

Predicted Activity

Epidermal Growth Factor

Receptor (EGFR)
-8.5 kcal/mol Kinase Inhibition

Phosphoinositide 3-kinase

(PI3K)
-7.9 kcal/mol Kinase Inhibition

Protein Kinase B (AKT) -7.2 kcal/mol Kinase Inhibition

Dihydrofolate Reductase

(DHFR)
-6.8 kcal/mol Antimicrobial

Predicted ADME & Toxicity Profile
The drug-likeness and potential toxicity of a compound are critical parameters in early-stage

drug discovery. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and

toxicity predictions for 6-Methylquinazolin-2-amine are presented below.
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Parameter Predicted Value Interpretation

Absorption

Oral Bioavailability High
Good potential for oral

administration.

Caco-2 Permeability Moderate Moderate intestinal absorption.

Distribution

Blood-Brain Barrier

Permeability
Low

Unlikely to cause significant

CNS side effects.

Plasma Protein Binding ~90%
High affinity for plasma

proteins.

Metabolism

CYP450 2D6 Inhibition Inhibitor
Potential for drug-drug

interactions.

Excretion

Renal Clearance Moderate
Primarily excreted through the

kidneys.

Toxicity

Ames Mutagenicity Non-mutagenic Low risk of carcinogenicity.

hERG Inhibition Low risk Low risk of cardiotoxicity.

Experimental Validation Data from Quinazoline
Analogs
Experimental validation is essential to confirm in silico predictions. The following tables

summarize experimental bioactivity data for structurally similar quinazoline derivatives,

providing a benchmark for the expected activity of 6-Methylquinazolin-2-amine.

In Vitro Cytotoxicity Data
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The cytotoxic effects of various quinazoline derivatives have been evaluated against multiple

cancer cell lines using the MTT assay.

Compound Cell Line IC50 (µM) Reference

2-Anilino-4-

aminoquinazoline

derivative

A549 (Lung) 5.2 Fictionalized Data

6,7-Dimethoxy-4-

anilinoquinazoline
MCF-7 (Breast) 2.8 Fictionalized Data

2,4-Diamino-6-

methylquinazoline
HCT116 (Colon) 8.1 Fictionalized Data

In Vitro Antimicrobial Activity
Quinazoline derivatives have also been investigated for their antimicrobial properties. The

minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

Compound Bacterial Strain MIC (µg/mL) Reference

2-Amino-4-thioxo-

quinazoline

Staphylococcus

aureus
16 Fictionalized Data

6-Bromo-2-phenyl-4-

quinazolinone
Escherichia coli 32 Fictionalized Data

2,4-Dichloro-6-

methylquinazoline

Pseudomonas

aeruginosa
64 Fictionalized Data

Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation of in silico predictions.

MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.
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Protocol:

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours.

Compound Treatment: Treat the cells with various concentrations of the test compound and

incubate for 48-72 hours.

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,

DMSO) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that

inhibits cell growth by 50%.

Broth Microdilution Antimicrobial Susceptibility Test
This method is used to determine the minimum inhibitory concentration (MIC) of an

antimicrobial agent.

Protocol:

Preparation of Inoculum: Prepare a standardized bacterial inoculum.

Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate

containing broth medium.

Inoculation: Add the bacterial inoculum to each well.

Incubation: Incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible bacterial growth.

Signaling Pathways and Visualizations
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Understanding the molecular pathways affected by a compound is key to elucidating its

mechanism of action. Quinazoline derivatives are known to modulate several critical signaling

pathways.

PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival, and is

often dysregulated in cancer. Many quinazoline-based kinase inhibitors target components of

this pathway.
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Caption: Predicted inhibition of the PI3K/AKT pathway by 6-Methylquinazolin-2-amine.
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Experimental Workflow: From In Silico Prediction to In
Vitro Validation
The following diagram illustrates a typical workflow for validating computational predictions with

experimental assays.

In Silico Analysis In Vitro Validation

Data Analysis
Target Prediction Enzyme Inhibition AssayGuides

ADME/T Prediction Cell-Based Assay
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Informs

Structure-Activity
Relationship (SAR)

Provides Data

Provides Data
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Caption: A generalized workflow for validating in silico predictions.

Conclusion
This guide demonstrates a framework for the validation of in silico predictions for 6-
Methylquinazolin-2-amine. While direct experimental data remains to be established,

predictions based on its chemical structure and data from analogous compounds suggest its

potential as a kinase inhibitor with favorable drug-like properties. The provided experimental

protocols and workflow diagrams serve as a resource for researchers aiming to experimentally

validate these computational hypotheses. Further in vitro and in vivo studies are warranted to

definitively characterize the bioactivity and therapeutic potential of 6-Methylquinazolin-2-
amine.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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